molecular formula C14H10ClN3O2 B10915107 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10915107
M. Wt: 287.70 g/mol
InChI Key: FLIDPIFJMDFCSW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 5-methylpyrazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group, in particular, contributes to its potential as a versatile scaffold for the development of new therapeutic agents and industrial applications.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C14H10ClN3O2/c1-8-6-12(14(19)20)18-13(17-8)11(7-16-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)

InChI Key

FLIDPIFJMDFCSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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